molecular formula C29H31N3O2 B11482925 4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one

4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B11482925
M. Wt: 453.6 g/mol
InChI Key: ACMMQFNUXXCEIH-UHFFFAOYSA-N
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Description

4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Butyl Chain: The 4-(2-methylphenoxy)butyl group can be introduced via nucleophilic substitution reactions, where the benzimidazole nitrogen attacks a suitable electrophile.

    Formation of Pyrrolidinone Ring: The pyrrolidinone ring can be formed through cyclization reactions involving appropriate precursors.

    Final Assembly: The final compound is assembled by coupling the benzimidazole core with the pyrrolidinone ring and the substituted phenyl groups through various organic reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of benzimidazole N-oxides.

    Reduction: Reduction reactions can be used to modify the benzimidazole core or the pyrrolidinone ring, potentially altering the compound’s biological activity.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting neurological or oncological pathways.

    Material Science: Its unique structural features may make it useful in the development of advanced materials, such as organic semiconductors or polymers.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The exact mechanism of action for 4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The benzimidazole core is known to bind to various biological macromolecules, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as albendazole and mebendazole share the benzimidazole core and are used as antiparasitic agents.

    Pyrrolidinone Derivatives: Compounds like piracetam, which is used as a nootropic, share the pyrrolidinone ring.

Uniqueness

4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is unique due to its combination of structural features, which may confer distinct biological activities and chemical properties

Properties

Molecular Formula

C29H31N3O2

Molecular Weight

453.6 g/mol

IUPAC Name

4-[1-[4-(2-methylphenoxy)butyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C29H31N3O2/c1-21-13-15-24(16-14-21)32-20-23(19-28(32)33)29-30-25-10-4-5-11-26(25)31(29)17-7-8-18-34-27-12-6-3-9-22(27)2/h3-6,9-16,23H,7-8,17-20H2,1-2H3

InChI Key

ACMMQFNUXXCEIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCCOC5=CC=CC=C5C

Origin of Product

United States

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